molecular formula C11H6N2O2S B188849 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO CAS No. 74228-25-4

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO

Cat. No.: B188849
CAS No.: 74228-25-4
M. Wt: 230.24 g/mol
InChI Key: MIBIVAHVPBKGES-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzothiophene core with a dioxo group and a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO typically involves the reaction of benzothiophene derivatives with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the dioxo group, potentially leading to the formation of hydroxyl or other reduced derivatives.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction could produce hydroxylated compounds .

Scientific Research Applications

3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO has a wide range of scientific research applications:

    Chemistry: It is studied for its photophysical and structural properties, particularly in the context of nonlinear optical materials.

    Biology: The compound’s potential biological activities, including antimicrobial and anticancer properties, are under investigation.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug development for various diseases.

    Industry: It is used in the development of organic solar cells and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO involves its interaction with specific molecular targets and pathways. For instance, its photophysical properties are attributed to its ability to undergo electronic transitions, which are influenced by its structural features . In biological systems, the compound may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Foron blue SR (Disperse Blue 354): This compound is structurally similar and shares some photophysical properties with 3-DI CYANO METHYLIDINE-2,3-DIHYDROXYTHIOPHENE-3-YIDINO.

    2-(3-oxo-2,3-dihydroinden-1-ylidene)propanedinitrile: Another compound with similar electronic properties used in organic solar cells.

Uniqueness

This compound stands out due to its unique combination of a benzothiophene core and dioxo group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

IUPAC Name

2-(1,1-dioxo-1-benzothiophen-3-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2S/c12-5-8(6-13)10-7-16(14,15)11-4-2-1-3-9(10)11/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBIVAHVPBKGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192457
Record name 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74228-25-4
Record name 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74228-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dioxidobenzo[b]thien-3(2H)-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedinitrile, 2-(1,1-dioxidobenzo[b]thien-3(2H)-ylidene)
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